molecular formula C7H3ClN2O2S B183685 7-Chloro-6-nitrothieno[3,2-b]pyridine CAS No. 110651-92-8

7-Chloro-6-nitrothieno[3,2-b]pyridine

Cat. No.: B183685
CAS No.: 110651-92-8
M. Wt: 214.63 g/mol
InChI Key: RKZKGVJIROTNKJ-UHFFFAOYSA-N
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Description

7-Chloro-6-nitrothieno[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.63 g/mol . This compound is characterized by the presence of a thieno[3,2-b]pyridine core structure, substituted with a chlorine atom at the 7th position and a nitro group at the 6th position. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 7-Chloro-6-nitrothieno[3,2-b]pyridine typically involves the nitration of 7-chlorothieno[3,2-b]pyridine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position .

In industrial production, the compound can be synthesized through a multi-step process starting from commercially available precursors. The process involves the chlorination of thieno[3,2-b]pyridine followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

7-Chloro-6-nitrothieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-6-nitrothieno[3,2-b]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Chloro-6-nitrothieno[3,2-b]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The chlorine atom can also participate in nucleophilic substitution reactions, potentially modifying the activity of the compound .

Comparison with Similar Compounds

7-Chloro-6-nitrothieno[3,2-b]pyridine can be compared with other similar compounds such as:

    7-Chloro-6-nitroquinoline: Similar in structure but with a quinoline core instead of a thieno[3,2-b]pyridine core.

    6-Nitrothieno[3,2-b]pyridine: Lacks the chlorine substitution at the 7th position.

    7-Chlorothieno[3,2-b]pyridine: Lacks the nitro substitution at the 6th position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

7-chloro-6-nitrothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-6-5(10(11)12)3-9-4-1-2-13-7(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZKGVJIROTNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(C(=CN=C21)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557446
Record name 7-Chloro-6-nitrothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110651-92-8
Record name 7-Chloro-6-nitrothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Nitrothieno[3,2-b]pyridin-7-ol (3.3 g, 17 mmol) was suspended in phosphoryl chloride (30 mL, 400 mmol) and heated at reflux for 1 h (dissolution was apparent after 45 min) The solvent was removed. Toluene was added to the residue and the volatiles were removed in vacuo. Dichloromethane and sat. NaHCO3 solution were added (Caution: gas evolution), and the layers separated. The organic layer was washed with water, dried over MgSO4 and concentrated to give the desired product (2.7 g, 75%). LCMS calculated for C7H4ClN2O2S (M+H)+: m/z=215.0. Found: 214.9.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

POCl3 (20.0 mL) was added to 6-nitrothieno[3,2-b]pyridin-7-ol (1.56 g, 7.95 mmol). The mixture was stirred at 110° C. for 3 h. The reaction mixture was then concentrated under reduced pressure. The resulting residue was dissolved in DCM (150 mL), and a saturated aq. NaHCO3 (150 mL) was added slowly. The organic layer was washed with water (100 mL) and brine (100 mL), then dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (0 to 30% EtOAc in hexanes) to afford the sub-title compound as a pale yellow solid (1.39 g, 82%). LCMS calc. for C2H4ClN2O2S (M+H)+: m/z=215.0. found 215.0.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Yield
82%

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